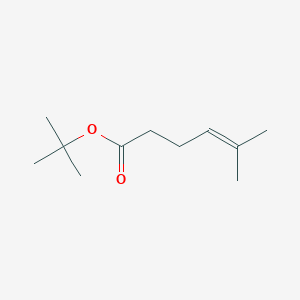
5-Methyl-4-hexenoic acid tert-butyl ester
Cat. No. B8341791
M. Wt: 184.27 g/mol
InChI Key: PZEHIIDDSBRRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05470845
Procedure details


To a stirred solution of 20.0 mL (142 mmol) of diisopropylamine in 160 mL of THF under argon at -10° C. was added a solution of 56 mL (140 mmol) of 2.5M n-butyllithium in hexane at a rate to keep the temperature below 0° C. The resulting light yellow solution was stirred 15 min and to this reaction mixture was added 20 mL (115 mmol) of HMPA. After an additional 10 min, the reaction was cooled to -75° C. and 18.8 mL (140 mmol) of 1,1-dimethylethanol, acetate ester was added at a rate to keep the temperature below -60° C. The resulting colorless solution was stirred for 30 min and 20 g (134 mmol) of 4-bromo-2-methyl-2-butene was added over 10 min. The reaction was stirred at -75° C. for 6 h and then warmed to room temperature. After 16 h, the reaction was quenched with saturated ammonium chloride solution, extracted twice with ether, dried (MgSO4) and evaporated. Purification by distillation (b.p. 64°-67° C. @ 6 mmHg) gave title compound as a colorless oil, 20.1 g, 82% yield.






[Compound]
Name
acetate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])C)(C)C.C([Li])CCC.CN(P(N(C)C)(N(C)C)=[O:17])C.[CH3:24][C:25]([CH3:28])([OH:27])[CH3:26].Br[CH2:30][CH:31]=[C:32]([CH3:34])[CH3:33]>C1COCC1.CCCCCC>[CH3:33][C:32]([CH3:34])=[CH:31][CH2:30][CH2:7][C:5]([O:27][C:25]([CH3:28])([CH3:26])[CH3:24])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
18.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(O)C
|
[Compound]
|
Name
|
acetate ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=C(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting light yellow solution was stirred 15 min and to this reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 0° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After an additional 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below -60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting colorless solution was stirred for 30 min
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at -75° C. for 6 h
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with saturated ammonium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation (b.p. 64°-67° C. @ 6 mmHg)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=CCCC(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
